molecular formula C2NP B14448279 Phosphanylidyneacetonitrile CAS No. 74896-22-3

Phosphanylidyneacetonitrile

Cat. No.: B14448279
CAS No.: 74896-22-3
M. Wt: 69.00 g/mol
InChI Key: ZDTBSGXXDJXYMT-UHFFFAOYSA-N
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Description

This compound is widely recognized for its utility in organic synthesis, particularly in the transformation of carbonyl compounds into unsaturated nitriles . It is often employed as a reagent in various chemical reactions due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphanylidyneacetonitrile can be synthesized through the reaction of tributylphosphine with acetonitrile under specific conditions. The reaction typically involves the use of a base to deprotonate the acetonitrile, followed by the addition of tributylphosphine to form the desired product .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Phosphanylidyneacetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphoranes.

    Addition: Unsaturated nitriles.

Scientific Research Applications

Phosphanylidyneacetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphanylidyneacetonitrile involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is primarily due to the presence of the phosphorane moiety, which stabilizes the negative charge developed during the reaction. The compound can also participate in the formation of ylide intermediates, which are crucial in many organic transformations .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to form stable ylides and participate in a wide range of reactions sets it apart from other similar compounds .

Properties

CAS No.

74896-22-3

Molecular Formula

C2NP

Molecular Weight

69.00 g/mol

IUPAC Name

2-phosphanylidyneacetonitrile

InChI

InChI=1S/C2NP/c3-1-2-4

InChI Key

ZDTBSGXXDJXYMT-UHFFFAOYSA-N

Canonical SMILES

C(#N)C#P

Origin of Product

United States

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